molecular formula C10H7N B1355412 4-Ethynyl-1H-indole CAS No. 102301-81-5

4-Ethynyl-1H-indole

Cat. No. B1355412
M. Wt: 141.17 g/mol
InChI Key: HGHQEOJJLFYMIV-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-indole, also known as EI, is a heterocyclic aromatic organic compound. It is a popular indole derivative that has attracted scientific interest due to its potential biological properties and numerous applications across various fields. The compound has a molecular weight of 141.17 .


Synthesis Analysis

While specific synthesis methods for 4-Ethynyl-1H-indole were not found, there are general methods for synthesizing indole derivatives. For instance, novel 3-substitue 2-methyl indole analogs have been synthesized and evaluated for their biological activities .


Physical And Chemical Properties Analysis

4-Ethynyl-1H-indole is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis and Functionalization

  • Ethynylation of Indoles : A method was developed for cross-coupling indoles with 1-benzoyl-2-bromoacetylene on Al2O3 under base and solvent-free conditions, leading to 3-(2-benzoylethynyl)indoles, representing direct ethynylation of the indole nucleus (Sobenina et al., 2006).
  • Cobalt(III)-Catalyzed C-H Alkynylation : A cobalt(III)-catalyzed C-2 selective C-H alkynylation of indoles using hypervalent iodine-alkyne reagents allows for the efficient synthesis of C-2 alkynylated indoles (Zhang et al., 2015).

Chemical Synthesis Methods

  • Synthesis of 2-Ethynyl-1H-indoles : Techniques for synthesizing 2-ethynyl-1H-indoles include various palladium-catalyzed reactions and other methods that are tolerant of a wide range of functionalities (Cacchi & Fabrizi, 2005).
  • Formation of Indole Derivatives : A study describes the treatment of certain compounds to form ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, illustrating a method to create indole derivatives (Beccalli et al., 1994).

Catalysis and Reactions

  • Gold-Catalyzed Direct Alkynylation : A procedure was developed for the gold-catalyzed direct alkynylation of indole, illustrating the utility of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one (Brand & Waser, 2012).
  • Platinum-Catalyzed Intramolecular Alkylation : This method involves the platinum-catalyzed cyclization of 2-(4-pentenyl)indoles, demonstrating the synthesis of various indole derivatives (Liu et al., 2004).

Specialized Synthesis Techniques

  • Synthesis of 5-Iodopyrrolo[1,2-a]quinolines : This study highlights the Lewis acid-mediated endo-cyclic ring closure of certain compounds to form 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines (Verma et al., 2011).
  • K2CO3 Catalyzed Cyclization in Water : The cyclization reaction of 2-ethynyl-N-sulfonylanilides in water with K2CO3 under metal-free conditions efficiently produces indoles, highlighting a novel reaction method (Chen et al., 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 4-Ethynyl-1H-indole, as an indole derivative, may also have potential for further exploration in various fields of study.

properties

IUPAC Name

4-ethynyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHQEOJJLFYMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553477
Record name 4-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1H-indole

CAS RN

102301-81-5
Record name 4-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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